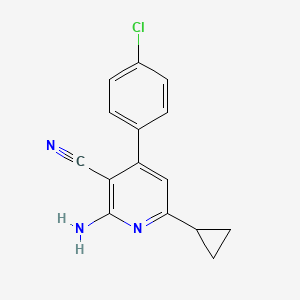

![molecular formula C14H9ClN4O3 B5610922 2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5610922.png)

2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound incorporates structural motifs from several well-studied chemical families, including triazoles, benzoic acids, and furans. These groups are known for their versatile chemical properties, which allow for a wide range of applications in materials science, pharmaceuticals, and organic synthesis. The triazole ring, in particular, is a common motif in medicinal chemistry due to its mimicry of the amide bond and its ability to engage in hydrogen bonding.

Synthesis Analysis

While direct synthesis routes for "2-chloro-5-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid" are not documented, related compounds offer insights into potential synthetic strategies. The synthesis of similar triazole-containing compounds often involves azide-alkyne cycloaddition reactions, known as click chemistry, or condensation reactions between hydrazides and carboxylic acids or their derivatives (Zareef, Iqbal, & Parvez, 2008). These methods could potentially be adapted for the synthesis of the target molecule by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing triazole rings is characterized by the potential for various types of intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions. For instance, the molecular structure of a closely related triazole compound demonstrated the capacity for hydrogen bonding and π-π interactions, which are crucial for the stabilization of molecular assemblies and could influence the solid-state properties of the target compound (Zareef, Iqbal, & Parvez, 2008).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific structures and biological activities. Some derivatives have shown promising cytotoxic activity against certain cancer cell lines, while others have been found to have proper selectivity against normal and cytotoxic cancerous cell lines .

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent agents for various applications . There is a need for new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Eigenschaften

IUPAC Name |

2-chloro-5-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O3/c15-12-3-1-9(5-11(12)14(20)21)13-4-2-10(22-13)6-18-19-7-16-17-8-19/h1-8H,(H,20,21)/b18-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMQSHYSHAMFEG-NGYBGAFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C=NN=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N3C=NN=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1-pyrrolidinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610890.png)

![4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone](/img/structure/B5610903.png)

![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5610905.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5610912.png)

![3-methyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5610919.png)

![2-benzyl-4-{[2-(3-methoxyphenyl)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5610924.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)

![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5610950.png)

![methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5610958.png)